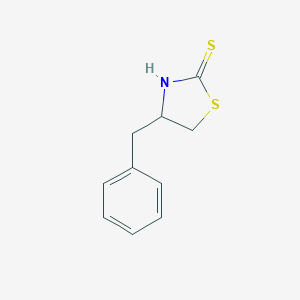

4-Benzyl-1,3-thiazolidine-2-thione

説明

4-Benzyl-1,3-thiazolidine-2-thione is a heterocyclic compound with a five-membered C3NS ring . It has a molecular formula of C10H11NS2 and a molecular weight of 209.33 . This compound is typically off-white in color .

Synthesis Analysis

Thiazolidine-2-thione derivatives, such as 4-Benzyl-1,3-thiazolidine-2-thione, have been synthesized as XO inhibitors . The synthesis involves a multicomponent reaction of primary amines (amino acids), carbon disulfide, and γ-bromocrotonates . The structure-activity relationship revealed that the phenyl-sulfonamide group was indispensable for thiazolidine-2-thione derivatives to produce XO inhibitory activity .

Molecular Structure Analysis

The 4-Benzyl-1,3-thiazolidine-2-thione molecule contains a total of 25 bonds. There are 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .

Chemical Reactions Analysis

Thiazolidine motifs, such as 4-Benzyl-1,3-thiazolidine-2-thione, behave as a bridge between organic synthesis and medicinal chemistry . They have been widely used in the field of drug synthesis . The reaction kinetics analyses confirmed that compound 6k exerted a mixed-type XO inhibition .

Physical And Chemical Properties Analysis

4-Benzyl-1,3-thiazolidine-2-thione has a melting point of 93-94℃ and a predicted boiling point of 328.4±25.0 °C . Its predicted density is 1.27±0.1 g/cm3 . It is typically stored under inert gas (nitrogen or Argon) at 2-8°C .

科学的研究の応用

Use in Synthesis of Bioactive Compounds : 4-Benzyl-thiazolidine-2-thione has been utilized as a chiral auxiliary in the asymmetric synthesis of bioactive compounds, such as 2-methyl-1-(p-nitrophenyl)-1,3-propane-diol, demonstrating its potential in stereoselective synthesis processes (Yang Gui-chun, 2007).

Application in Gold(I) Complexes for Cytotoxic Activity : Gold(I) complexes containing 4-Benzyl-1,3-thiazolidine-2-thione as a ligand have shown cytotoxic activity against cancer cells. These complexes displayed a broad spectrum of pharmacological properties, indicating potential for therapeutic applications (J. Chaves et al., 2014).

Intramolecular Interactions in Crystal Structures : Studies on the crystallographic structures of products derived from 4-Benzyl-1,3-thiazolidine-2-thione have revealed interesting intramolecular non-bonded S⋯S interactions. These findings contribute to the understanding of molecular interactions in solid-state chemistry (Y. Nagao et al., 2000).

Development of Antidiabetic Agents : Derivatives of 4-Benzyl-1,3-thiazolidine-2-thione have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities, showing potential as antidiabetic agents (T. Sohda et al., 1982).

Exo-Selective Hetero Diels–Alder Reactions : The compound has been used in the synthesis of 2-Arylimino-3-aryl-thiazolidine-4-thiones, which undergo exo-selective hetero Diels–Alder reactions. This showcases its utility in organic synthesis and the development of new synthetic methodologies (Sule Erol & I. Dogan, 2013).

Metal Complex Formation for Spectroscopic Studies : Research on metal complexes with 4-Benzyl-1,3-thiazolidine-2-thione has provided insights into their spectroscopic properties and potential applications in material science (N. A. Bell et al., 2001).

Insulin-Sensitizing Effects : Studies on benzylidene thiazolidinedione derivatives of 4-Benzyl-1,3-thiazolidine-2-thione have demonstrated insulin-sensitizing effects, indicating potential in treating conditions like insulin resistance (T. G. Araújo et al., 2011).

将来の方向性

Thiazolidine motifs are compelling researchers to explore new drug candidates . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on . This diversity in the biological response makes it a highly prized moiety . Therefore, the future direction in the study of these compounds could involve designing next-generation drug candidates .

特性

IUPAC Name |

4-benzyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDUGQISGRPGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1,3-thiazolidine-2-thione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)